![molecular formula C14H11IO B063969 4-(iodomethyl)-9H-xanthene CAS No. 178685-06-8](/img/structure/B63969.png)
4-(iodomethyl)-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(iodomethyl)-9H-xanthene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a fluorescent dye that is commonly used in various laboratory experiments and research studies.
Wirkmechanismus
The mechanism of action of 4-(iodomethyl)-9H-xanthene involves the formation of a covalent bond between the dye and the labeled molecule. The iodomethyl group in the dye reacts with the amino or thiol groups of the labeled molecule, resulting in the formation of a stable covalent bond. The resulting complex emits a bright green fluorescence when excited by light of a specific wavelength.
Biochemical and Physiological Effects:
4-(iodomethyl)-9H-xanthene has minimal biochemical and physiological effects on the labeled molecules. The covalent bond formed between the dye and the labeled molecule is stable and does not affect the function or structure of the molecule. However, the size and charge of the dye may affect the solubility and mobility of the labeled molecule.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(iodomethyl)-9H-xanthene as a fluorescent dye is its high sensitivity and specificity. The dye emits a bright green fluorescence that is easily detectable, even at low concentrations. Additionally, the covalent bond formed between the dye and the labeled molecule is stable, allowing for long-term imaging and analysis.
However, there are also limitations to using 4-(iodomethyl)-9H-xanthene in lab experiments. The size and charge of the dye may affect the solubility and mobility of the labeled molecule. Additionally, the covalent bond formed between the dye and the labeled molecule may interfere with the function or structure of the molecule.
Zukünftige Richtungen
For the use of 4-(iodomethyl)-9H-xanthene in scientific research include the development of new synthesis methods and derivatives, as well as the use of the dye in live-cell imaging studies.
Synthesemethoden
4-(iodomethyl)-9H-xanthene can be synthesized using various methods. One of the most common methods involves the reaction of 9H-xanthene-4-carboxylic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The resulting product is then purified using column chromatography to obtain pure 4-(iodomethyl)-9H-xanthene.
Wissenschaftliche Forschungsanwendungen
4-(iodomethyl)-9H-xanthene has a wide range of applications in scientific research. It is commonly used as a fluorescent dye to label various biological molecules such as proteins, nucleic acids, and lipids. The dye emits a bright green fluorescence when excited by light of a specific wavelength, making it easy to detect and visualize the labeled molecules.
Eigenschaften
CAS-Nummer |
178685-06-8 |
---|---|
Produktname |
4-(iodomethyl)-9H-xanthene |
Molekularformel |
C14H11IO |
Molekulargewicht |
322.14 g/mol |
IUPAC-Name |
4-(iodomethyl)-9H-xanthene |
InChI |
InChI=1S/C14H11IO/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h1-7H,8-9H2 |
InChI-Schlüssel |
FXDOYEMUNQSHCW-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=CC=C2)CI)OC3=CC=CC=C31 |
Kanonische SMILES |
C1C2=C(C(=CC=C2)CI)OC3=CC=CC=C31 |
Synonyme |
4-(IODOMETHYL)-9H-XANTHENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.